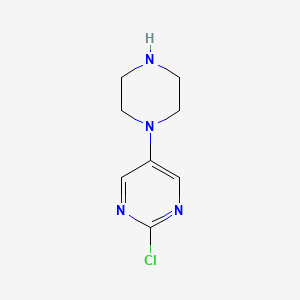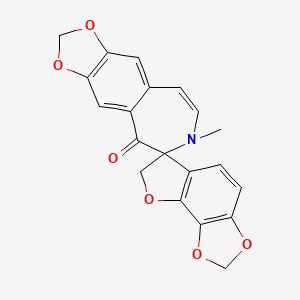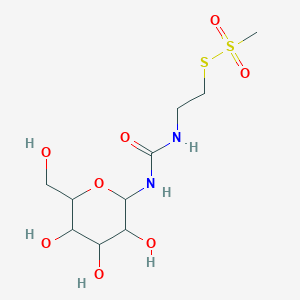
MTS-5-Glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MTS-5-Glucose, also known as 3-[2-(methanesulfonylsulfanyl)ethyl]-1-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea, is a compound with the molecular formula C10H20N2O8S2 and a molecular weight of 360.4044 g/mol . This compound is characterized by its unique structure, which includes a six-membered ring, multiple hydroxyl groups, and a sulfonate group. It is primarily used in biochemical assays and research due to its specific reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MTS-5-Glucose typically involves a multi-step reaction process. One common method starts with β-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate . The first step involves the reaction with diisopropylamine in N,N-dimethylformamide, followed by a reaction with triethylamine in methanol . These steps result in the formation of this compound through a series of intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
MTS-5-Glucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in its structure, such as hydroxyl groups and a sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce this compound, particularly targeting the sulfonate group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, with reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or thiols. Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
MTS-5-Glucose has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and assays to study reaction mechanisms and kinetics.
Biology: In biological research, this compound is employed in cell viability assays, particularly in the MTS assay, where it serves as a substrate for dehydrogenase enzymes, leading to the formation of a colored formazan product
Medicine: It is used in medical research to study cellular metabolism and the effects of various drugs on cell viability and proliferation.
Industry: In industrial applications, this compound is used in the development of biochemical assays and diagnostic kits.
Mechanism of Action
The mechanism of action of MTS-5-Glucose involves its role as a substrate in enzymatic reactions. In the MTS assay, for example, this compound is reduced by cellular dehydrogenase enzymes in the presence of phenazine methosulfate, leading to the formation of a colored formazan product . This reaction is used to measure cell viability and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6-Pentagalloyl glucose: This compound is a gallotannin and has been studied for its antimicrobial, anti-inflammatory, and antidiabetic properties.
Uniqueness of MTS-5-Glucose
This compound is unique due to its specific structure, which includes a sulfonate group and multiple hydroxyl groups. This structure allows it to participate in a variety of chemical reactions and makes it particularly useful in biochemical assays like the MTS assay. Its ability to be reduced by cellular enzymes to form a colored product is a key feature that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C10H20N2O8S2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-(2-methylsulfonylsulfanylethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C10H20N2O8S2/c1-22(18,19)21-3-2-11-10(17)12-9-8(16)7(15)6(14)5(4-13)20-9/h5-9,13-16H,2-4H2,1H3,(H2,11,12,17) |
InChI Key |
UHSWDDMEGXWJSC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)NC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B12295144.png)
![2-methyl-4-[8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B12295160.png)

![N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12295167.png)

![(1R,2R,4aS,5S,8S,8aR)-8-[(2R,5R)-5-chloro-2,6,6-trimethyl-oxan-2-yl]-1,5-diisocyano-2,5-dimethyl-decalin-2-ol](/img/structure/B12295175.png)
![N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide](/img/structure/B12295176.png)
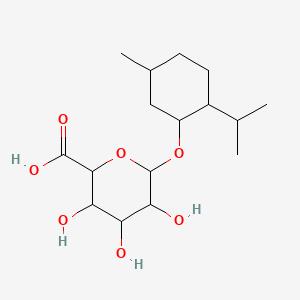
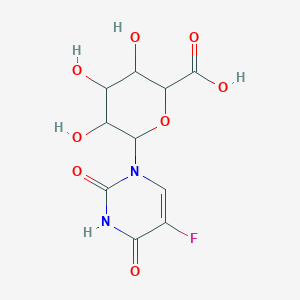
![N-[(12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295202.png)
